molecular formula C17H25NO2 B13678170 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine

1-Boc-3-(2,3-dimethylphenyl)pyrrolidine

Cat. No.: B13678170
M. Wt: 275.4 g/mol
InChI Key: RIPGJRMIPASFMJ-UHFFFAOYSA-N
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Description

1-Boc-3-(2,3-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,3-dimethylphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrrolidine and 2,3-dimethylphenylboronic acid.

    Boc Protection: The pyrrolidine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Suzuki-Miyaura Coupling: The Boc-protected pyrrolidine is then subjected to a Suzuki-Miyaura coupling reaction with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial production methods for this compound would likely involve scaling up these reactions with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Boc-3-(2,3-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids for deprotection, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyrrolidines.

Scientific Research Applications

1-Boc-3-(2,3-dimethylphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .

Comparison with Similar Compounds

1-Boc-3-(2,3-dimethylphenyl)pyrrolidine can be compared with other Boc-protected pyrrolidines and phenyl-substituted pyrrolidines:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 3-(2,3-dimethylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-12-7-6-8-15(13(12)2)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3

InChI Key

RIPGJRMIPASFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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